3-Amino-N-cyclopentyl-benzenesulfonamide

説明

Contextual Overview of Benzenesulfonamide (B165840) Derivatives in Medicinal Chemistry

Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group directly attached to a benzene (B151609) ring. drugbank.com This structural motif is of significant interest in medicinal chemistry due to its presence in numerous pharmaceuticals. drugbank.com The versatility of the benzenesulfonamide scaffold allows for the synthesis of derivatives with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties. ontosight.airsc.orgmdpi.com

The therapeutic effects of these derivatives are often attributed to their ability to target and inhibit various enzymes, such as carbonic anhydrases and kinases. drugbank.comrsc.org The addition of different substituents to the benzene ring or the sulfonamide nitrogen can significantly alter the compound's physical, chemical, and biological properties, enabling the rational design of more potent and selective drugs. mdpi.com Researchers continue to explore benzenesulfonamide derivatives for new therapeutic applications, investigating their potential to treat a range of conditions from epilepsy to glaucoma and various cancers. rsc.orgwipo.int

Historical Development and Therapeutic Relevance of Sulfonamide Scaffolds

The therapeutic journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first broadly effective systemic antibacterial drug. wikipedia.orgresearchgate.net This discovery, spearheaded by Gerhard Domagk who was awarded the Nobel Prize in 1939, marked a revolutionary moment in medicine, paving the way for the antibiotic era. nih.govopenaccesspub.orgslideshare.net It was soon discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. openaccesspub.org

The mechanism of action for antibacterial sulfonamides involves competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid. slideshare.net Since bacteria must synthesize their own folic acid while humans obtain it from their diet, these drugs are selectively toxic to bacteria. slideshare.net

Over the decades, the sulfonamide scaffold has proven to be remarkably versatile. Its application has expanded far beyond antibacterial agents to include diuretics, antidiabetic drugs (sulfonylureas), anti-inflammatory agents (e.g., celecoxib), and antiviral compounds. drugbank.comopenaccesspub.org This evolution highlights the enduring importance of the sulfonamide structure in the development of new therapeutic agents for a wide array of diseases. slideshare.net

Identification and Classification of 3-Amino-N-cyclopentyl-benzenesulfonamide

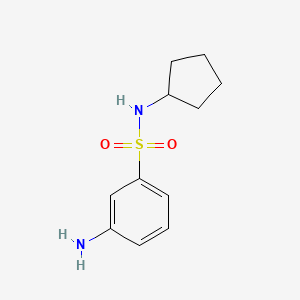

This compound is classified as a substituted benzenesulfonamide. Its structure features a central benzene ring, a sulfonamide group (-SO₂NH-), an amino group (-NH₂) at the meta-position (position 3), and a cyclopentyl group attached to the sulfonamide nitrogen. The presence of these distinct functional groups suggests its potential for biological activity, fitting within the established profile of benzenesulfonamide derivatives. While specific research on this particular molecule is not extensively detailed in publicly available literature, its chemical identity is well-defined.

Below is a table detailing the key identifiers for this compound.

| Identifier | Value |

|---|---|

| IUPAC Name | 3-amino-N-cyclopentylbenzenesulfonamide |

| CAS Number | 436095-38-4 |

| Molecular Formula | C11H16N2O2S |

| Molecular Weight | 240.32 g/mol |

| SMILES Code | C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)N |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-N-cyclopentylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCJEOLLXLZFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390415 | |

| Record name | 3-Amino-N-cyclopentylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-38-4 | |

| Record name | 3-Amino-N-cyclopentylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies

General Synthetic Routes for Benzenesulfonamide (B165840) Core Structure

The benzenesulfonamide core is a fundamental structural motif in a vast number of compounds. Its synthesis is well-established, with the most prevalent method being the reaction of a substituted benzenesulfonyl chloride with an amine. This reaction is a cornerstone of sulfonamide synthesis. mdpi.com

Key synthetic pathways to the benzenesulfonamide core include:

Reaction of Benzenesulfonyl Chloride with Amines : This is the most direct and widely used method. A benzenesulfonyl chloride is reacted with ammonia (B1221849) or a primary/secondary amine to form the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov

Chlorosulfonation of Benzene (B151609) : Benzene or its derivatives can be treated with chlorosulfonic acid to directly introduce the sulfonyl chloride group (-SO₂Cl). This intermediate is then reacted with an amine. However, this method can lead to isomeric mixtures if the benzene ring is already substituted. google.com

Diazotization-Chlorosulfonation of Anilines : A versatile method for preparing a wide range of substituted benzenesulfonyl chlorides involves the diazotization of a substituted aniline (B41778) using sodium nitrite (B80452) in an acidic medium. google.com The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride) to yield the desired sulfonyl chloride. google.com

| Method | Starting Materials | Key Reagents | Description | Reference(s) |

| Amine Acylation | Benzenesulfonyl chloride, Amine | Base (e.g., Pyridine (B92270), Triethylamine) | Direct reaction between a sulfonyl chloride and an amine to form the S-N bond. | researchgate.net, nih.gov |

| Chlorosulfonation | Benzene derivative | Chlorosulfonic acid (ClSO₃H) | Electrophilic aromatic substitution to install a sulfonyl chloride group, followed by amination. | , patsnap.com |

| Diazotization Route | Substituted aniline | NaNO₂, Acid, SO₂, CuCl₂ | Conversion of an amino group to a diazonium salt, which is then substituted with a sulfonyl chloride group. | , google.com |

Specific Approaches for N-Cyclopentyl Derivatization

To synthesize the target molecule, 3-Amino-N-cyclopentyl-benzenesulfonamide, the benzenesulfonamide core must be functionalized with a cyclopentyl group at the nitrogen atom. This is achieved through the reaction of a suitable 3-aminobenzenesulfonyl chloride with cyclopentylamine (B150401).

The synthesis of the key reagent, cyclopentylamine, can be accomplished through several routes:

Catalytic ammonolysis of cyclopentanone (B42830). guidechem.com

Reduction of cyclopentanone oxime.

Catalytic amination of 1,3-cyclopentadiene. guidechem.com An improved process for the catalytic ammonolysis of cyclopentanone using a Cu-Co-Ni/Al₂O₃ catalyst has been reported to achieve yields as high as 89.7%. guidechem.com

Recent advancements in synthetic methodology have also provided novel routes to functionalized cyclopentylamines. For instance, an iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes offers a pathway to structurally diverse and polyfunctionalized cyclopentylamine scaffolds. acs.orgacs.orgnih.gov Additionally, a photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes has been developed, allowing for the one-pot synthesis of complex cyclopentyl building blocks. chemrxiv.org

Synthesis of Analogues and Derivatives

The development of analogues and derivatives of this compound is crucial for applications such as lead optimization in drug discovery. This involves systematic structural modifications to fine-tune the compound's properties. tandfonline.comnih.gov

Strategies for Structural Modification on the Benzenesulfonamide Moiety

Modifications to the benzene ring of the benzenesulfonamide moiety allow for the exploration of structure-activity relationships (SAR). nih.govacs.orgnih.gov These modifications can be introduced at different stages of the synthesis.

Starting with Substituted Precursors : The most straightforward approach is to begin the synthesis with an already substituted benzene or aniline derivative. For example, starting with m-nitroaniline would lead to 3-nitrobenzenesulfonyl chloride, which after reaction with cyclopentylamine and subsequent reduction of the nitro group, yields the target 3-amino compound. A wide variety of substituted anilines and benzenes are commercially available or can be prepared via standard aromatic chemistry. google.compatsnap.com

Electrophilic Aromatic Substitution : Functional groups can be introduced onto the aromatic ring of the benzenesulfonamide product through electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions, although the directing effects of the existing amino and sulfonamide groups must be considered.

Cross-Coupling Reactions : For more complex derivatives, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed on a halogenated benzenesulfonamide intermediate to introduce diverse aryl, heteroaryl, or alkyl groups. nih.gov

Cyclopentyl Ring Modifications and Isosteric Replacements

The cyclopentyl group plays a significant role in determining the compound's steric and lipophilic properties. Modifying this group or replacing it with bioisosteres can lead to improved characteristics.

Ring Size Variation : The cyclopentyl ring can be replaced with other cycloalkanes, such as cyclobutyl or cyclohexyl groups, to probe the optimal ring size for a given biological target. The cyclohexyl group, for instance, can be a conservative replacement for a phenyl ring when exploring hydrophobic interactions. cambridgemedchemconsulting.com

Introduction of Heteroatoms : Replacing a methylene (B1212753) (-CH₂-) unit in the cyclopentyl ring with a heteroatom (e.g., oxygen to form a tetrahydrofuran (B95107) ring, or nitrogen to form a pyrrolidine (B122466) ring) can alter polarity, hydrogen bonding capacity, and metabolic stability.

Isosteric Replacements : Bioisosteres are chemical substituents with similar physical or chemical properties that impart similar biological properties to a chemical compound. The cyclobutyl ring is often used as an isostere for a gem-dimethyl group. nih.gov The cyclopentane-1,2-dione unit has been investigated as a potential bioisostere for a carboxylic acid functional group. researchgate.net Other scaffolds, such as 1,4-disubstituted-[2.1.1]-bicyclohexane, have been developed as isosteres for meta-substituted aromatic rings. nih.gov

Introduction of Diverse Functional Groups for Lead Optimization

Lead optimization involves the synthesis of numerous analogues to enhance desired properties while minimizing undesirable ones. For benzenesulfonamide-based compounds, this often entails introducing a variety of functional groups to explore interactions with biological targets. nanobioletters.comnih.govnih.gov

The "tail" strategy is a common approach where diverse chemical moieties are attached to a core scaffold, often via the amino group on the benzene ring. nih.gov For example, the 3-amino group can be acylated, alkylated, or used as a handle to attach larger, more complex fragments, including other ring systems or functional groups capable of hydrogen bonding or ionic interactions. rsc.orgtandfonline.comtandfonline.com One-pot procedures have been developed for synthesizing libraries of derivatives, such as ureido-benzenesulfonamides, by generating an isocyanate in situ and trapping it with various amines. acs.org

Biological Activity and Therapeutic Potential

Anticancer and Antiproliferative Actions

Cell Line Specific Cytotoxicity and Selectivity

The cytotoxic effects of novel aminobenzenesulfonamide derivatives have been evaluated against human colorectal cancer (CRC) cell lines. One such derivative, referred to as compound 3c, has demonstrated potent antitumor effects. nih.gov Studies utilizing the HT-29 (a primary human colorectal adenocarcinoma cell line) and SW620 (a metastatic human colorectal adenocarcinoma cell line) have shown that this aminobenzenesulfonamide derivative can inhibit cell proliferation. nih.govresearchgate.net

The antiproliferative activity was found to be linked to the compound's ability to induce oxidative stress, as its effects were reversible by the antioxidant N-acetylcysteine (NAC). nih.govresearchgate.net This suggests that the cytotoxicity is mediated by an increase in reactive oxygen species (ROS) within the cancer cells. The compound's effectiveness in both a primary and a metastatic CRC cell line indicates its potential to target different stages of colorectal cancer. nih.gov

Mechanisms of Antiproliferative Effects (e.g., Apoptosis Induction, Cell Migration Inhibition)

The antiproliferative action of the aminobenzenesulfonamide derivative is primarily driven by the induction of apoptosis and the inhibition of cell migration. nih.gov

Apoptosis Induction: The primary mechanism of action is the induction of apoptosis through the generation of reactive oxygen species (ROS). nih.govresearchgate.net This increase in oxidative stress leads to a cascade of events within the cancer cells:

Redox Imbalance: Treatment with the compound results in a decrease in the levels of NADPH and glutathione (B108866) (GSH) in HT-29 cells, disrupting the cellular redox balance. nih.govresearchgate.net

Mitochondrial Pathway: The compound modulates the Bcl-2 family of proteins, leading to an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This shift promotes the release of cytochrome c from the mitochondria. nih.govresearchgate.net

Caspase Activation: The released cytochrome c activates caspase-9, which in turn activates downstream executioner caspases, including caspase-3 and caspase-6. nih.govresearchgate.net

PARP Cleavage: The activation of caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis. nih.govresearchgate.net

p53 Upregulation: The expression of the tumor suppressor protein p53 is also increased following treatment. nih.gov

| Apoptotic Mechanism | Effect of Aminobenzenesulfonamide Derivative | Cell Line |

| ROS Production | Increased | HT-29, SW620 |

| Bax Expression | Increased | HT-29, SW620 |

| Bcl-2/Bcl-xL Expression | Decreased | HT-29, SW620 |

| Cytochrome c Release | Increased | HT-29 |

| Caspase-9, -3, -6 Activation | Increased | HT-29 |

| PARP Cleavage | Induced | HT-29 |

Cell Migration Inhibition: Beyond inducing cell death, the compound has also been shown to inhibit the migration of colorectal cancer cells. nih.gov In studies using the metastatic SW620 cell line, the compound caused a dose-dependent decrease in cell migration. nih.gov This anti-migration effect was also observed in HT-29 cells using a wound healing assay. nih.gov The mechanism for this inhibition involves the modulation of epithelial-mesenchymal transition (EMT) markers and the inhibition of TGFβ-induced phosphorylation of Smad2 and Smad3, key proteins in a signaling pathway that promotes cell migration and metastasis. nih.govresearchgate.net

Anti-inflammatory Properties

Benzenesulfonamide (B165840) derivatives are recognized for their anti-inflammatory potential, often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Various derivatives have been synthesized and shown to possess anti-inflammatory activity in vivo. nih.govmdpi.com For instance, certain novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, which were stronger than the standard drug indomethacin. mdpi.comresearchgate.net These effects were associated with a reduction in pro-inflammatory cytokines (like TNF-α, IL-1β, IL-6) and COX-1/COX-2 levels. mdpi.comresearchgate.net While the broader class of benzenesulfonamides shows promise, specific studies detailing the anti-inflammatory properties of 3-Amino-N-cyclopentyl-benzenesulfonamide are not extensively covered in the available literature.

Cardiovascular System Modulation

The cardiovascular effects of benzenesulfonamide derivatives have been an area of scientific inquiry, with studies exploring their impact on key hemodynamic parameters.

Effects on Perfusion Pressure and Coronary Resistance

Research on various benzenesulfonamide derivatives has shown they can modulate cardiovascular function. cerradopub.com.br In studies using isolated rat heart models, certain derivatives have been shown to alter coronary perfusion pressure and coronary resistance. cerradopub.com.brcerradopub.com.br For example, 4-(2-amino-ethyl)-benzenesulfonamide was found to decrease both perfusion pressure and coronary resistance when compared to control conditions. cerradopub.com.br Coronary perfusion pressure is a critical determinant of myocardial blood flow. nih.gov However, specific experimental data on the direct effects of this compound on these cardiovascular parameters is limited in published studies.

Ion Channel Modulation (e.g., Calcium Channels, Sodium Channels)

The mechanism for cardiovascular modulation by some benzenesulfonamides may involve interaction with ion channels. cerradopub.com.br Theoretical and experimental data suggest that certain derivatives could interact with calcium channels, potentially leading to changes in vascular resistance and pressure. cerradopub.com.brcerradopub.com.br Intracellular calcium signaling is fundamental to numerous physiological processes, including muscle contraction and neurotransmission, and its dysregulation is linked to cardiovascular diseases. nih.gov Similarly, voltage-gated sodium channels are crucial for action potential generation in cardiac muscle, and their modulation can have significant effects on heart function. nih.gov While the potential for benzenesulfonamides to modulate these channels exists, specific research confirming the activity of this compound on calcium or sodium channels is not yet available.

Antioxidant Activities

Several studies have investigated the antioxidant potential of various molecules containing the aminobenzenesulfonamide structure. nih.govmdpi.com The antioxidant activity is often evaluated by measuring the compound's ability to scavenge free radicals. nih.gov For example, a series of 1,3,5-triazine (B166579) analogues incorporating aminobenzene sulfonamide motifs were assessed for their radical scavenging activity. nih.govmdpi.com It was noted that the presence of other structural features, such as a phenolic hydroxyl group, significantly contributed to the antioxidant capacity. mdpi.com While the aminobenzenesulfonamide moiety is a common feature in these tested antioxidants, specific studies focusing solely on the antioxidant activities of this compound are not prominent in the scientific literature.

Molecular Mechanisms of Action

Target Identification and Validation

There is no specific information available in the reviewed literature that identifies or validates a biological target for 3-Amino-N-cyclopentyl-benzenesulfonamide. The process of target identification and validation is fundamental in drug discovery, involving techniques such as genetic screening, proteomic analysis, and biochemical assays to determine the specific protein or pathway a compound interacts with to elicit a biological response. The absence of such studies for this particular compound means its primary molecular target remains unknown.

Binding Site Analysis and Interaction Modes

Consequently, without an identified target, there is no data on the binding site analysis or the specific molecular interaction modes of this compound. This type of analysis typically involves X-ray crystallography or computational modeling to understand how a compound docks into the active site of its target protein and which amino acid residues are critical for its binding and activity.

Structure Activity Relationships Sar and Rational Drug Design

Impact of Substituents on the Benzenesulfonamide (B165840) Ring

The benzenesulfonamide ring is a critical pharmacophore in a multitude of biologically active molecules. The nature, position, and electronic properties of substituents on this ring can profoundly influence the compound's interaction with its biological target.

Substituents on the benzene (B151609) ring can alter the molecule's electronic environment, which in turn affects its binding affinity and reactivity. The influence of a substituent is often explained by the interplay of two main effects: the inductive effect and the resonance (or conjugative) effect. nih.gov Electron-donating groups (EDGs) can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a target protein. cerradopub.com.br Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, which can be favorable for interactions with electron-rich residues. nih.gov

The position of the substituent is also crucial. For instance, in a series of benzenesulfonamide derivatives, the placement of halogen atoms was found to orient the ring within the active site of carbonic anhydrases, thereby affecting affinity and selectivity. nih.gov The 3-amino group in 3-Amino-N-cyclopentyl-benzenesulfonamide is an important feature. The amino group, being an electron-donating group, can influence the acidity of the sulfonamide proton and participate in hydrogen bonding interactions with the target protein. mdpi.comnih.gov Studies on related benzenesulfonamide scaffolds have shown that modifications at this position, such as acylation or incorporation into heterocyclic rings, can significantly modulate biological activity. mdpi.comnih.gov

The following table summarizes the general impact of different substituent types on the benzenesulfonamide ring based on established medicinal chemistry principles.

| Substituent Type | General Effect on Ring | Potential Impact on Biological Activity |

| Electron-Donating Groups (e.g., -NH2, -OH, -OCH3) | Increases electron density | Can enhance binding to electron-deficient targets; may alter pKa and solubility. |

| Electron-Withdrawing Groups (e.g., -NO2, -CN, -CF3) | Decreases electron density | Can favor interactions with electron-rich targets; may improve metabolic stability. |

| Halogens (e.g., -F, -Cl, -Br) | Inductive withdrawal, resonance donation | Can modulate lipophilicity and membrane permeability; acts as a key interaction point. |

| Alkyl Groups (e.g., -CH3, -C2H5) | Weakly electron-donating | Can provide beneficial steric interactions and increase lipophilicity. |

Influence of the N-Cyclopentyl Moiety on Biological Activity

The cyclopentyl ring contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes and access its target. researchgate.net Compared to a linear alkyl chain of similar size, a cyclic moiety like cyclopentyl introduces a degree of conformational rigidity. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

In the context of benzenesulfonamide derivatives, the size and nature of the N-substituent are key for optimizing potency and selectivity. For instance, in a series of pyrazole (B372694) sulfonamide inhibitors, capping the sulfonamide nitrogen with various groups was found to significantly impact brain penetration. nih.govu-tokyo.ac.jp While not a direct analog, this highlights the importance of the N-substituent in modulating pharmacokinetic properties. The cyclopentyl group in this compound provides a balance of lipophilicity and conformational constraint that can be favorable for binding to specific biological targets. researchgate.net

The table below illustrates the general influence of different N-substituents on the properties of benzenesulfonamides.

| N-Substituent | Key Properties Influenced | Potential Biological Consequences |

| Small Alkyl (e.g., Methyl, Ethyl) | Lower lipophilicity, higher flexibility | May result in lower potency if hydrophobic interactions are key. |

| Bulky Alkyl (e.g., tert-Butyl) | Higher lipophilicity, significant steric hindrance | Can enhance hydrophobic interactions but may also cause steric clashes. |

| Cycloalkyl (e.g., Cyclopentyl, Cyclohexyl) | Moderate lipophilicity, conformational rigidity | Can provide a good balance of properties, leading to improved binding affinity. |

| Aromatic (e.g., Phenyl) | Higher lipophilicity, rigidity, potential for π-π stacking | Can introduce additional binding interactions but may also increase toxicity. |

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological macromolecules like proteins and nucleic acids. springernature.comsemanticscholar.org Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. springernature.com

While this compound itself does not possess a chiral center in its core structure, the introduction of substituents on the cyclopentyl ring can create one or more chiral centers. For example, hydroxylation or alkylation of the cyclopentyl ring would result in stereoisomers. It is crucial in drug development to synthesize and test individual stereoisomers, as they may have distinct biological profiles. semanticscholar.org The separation of enantiomers can be achieved through various techniques, including chiral chromatography. mdpi.comctppc.org

Role of Linker Modifications and Isosteric Replacements

In many drug discovery programs, a "linker" region connects key pharmacophoric elements. While this compound does not have a distinct linker in its core structure, modifications that extend the molecule, for example, by acylating the 3-amino group with a functionalized chain, would introduce a linker. The length, flexibility, and chemical nature of such a linker can be critical for optimizing interactions with the target. nih.gov Flexible linkers can allow the molecule to adopt multiple conformations to fit into a binding pocket, while rigid linkers can pre-organize the molecule in a bioactive conformation, reducing the entropic cost of binding. mdpi.com

Isosteric and bioisosteric replacements are a cornerstone of rational drug design, involving the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's characteristics. u-tokyo.ac.jpu-tokyo.ac.jpresearchgate.net For the benzenesulfonamide scaffold, several isosteric replacements can be considered. The sulfonamide group itself can sometimes be replaced by other acidic functionalities like a carboxylic acid or a tetrazole, although this would fundamentally alter the core structure. nih.gov More commonly, isosteric replacements are applied to peripheral substituents. For instance, a phenyl ring could be replaced by a thiophene (B33073) or pyridine (B92270) to modulate electronic properties and solubility. researchgate.net The cyclopentyl group could potentially be replaced by other cyclic or acyclic moieties of similar size and lipophilicity, such as a cyclohexyl or a branched alkyl group, to fine-tune steric and conformational properties. nih.gov

Optimization Strategies for Potency and Selectivity

The optimization of a lead compound like this compound into a viable drug candidate involves a multi-parameter approach to enhance both potency (the concentration of the drug required to produce a specific effect) and selectivity (the drug's ability to interact with its intended target over other targets).

Strategies to improve potency often focus on strengthening the interactions between the compound and its target. This can be achieved by:

Introducing additional binding groups: For example, adding hydrogen bond donors or acceptors to the benzenesulfonamide ring or the N-cyclopentyl moiety.

Optimizing lipophilic interactions: Modifying substituents to better fill hydrophobic pockets in the target's binding site.

Conformational constraint: Introducing rigid elements to lock the molecule in its bioactive conformation.

Selectivity is equally important to minimize off-target effects. Achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins. For example, designing substituents that can interact with specific amino acid residues present in the target protein but not in closely related off-targets. In the development of benzenesulfonamide-based inhibitors, systematic SAR studies have been instrumental in identifying modifications that enhance selectivity. researchgate.net

Lead Optimization and Drug Discovery Programs

Drug discovery programs based on the benzenesulfonamide scaffold have been successful in generating drugs for a wide range of therapeutic areas. These programs typically involve the synthesis of large libraries of analogs with systematic variations in substituents on the aromatic ring and the sulfonamide nitrogen. researchgate.net The goal is to develop a comprehensive understanding of the SAR and to identify compounds with the desired combination of potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, and oral bioavailability).

The following table outlines a hypothetical lead optimization strategy for this compound.

| Molecular Region | Optimization Goal | Example Modifications |

| Benzenesulfonamide Ring | Enhance potency and selectivity | Introduction of halogens, small alkyl, or alkoxy groups at various positions. |

| 3-Amino Group | Modulate polarity and introduce new interactions | Acylation, alkylation, or incorporation into a heterocyclic ring. |

| N-Cyclopentyl Group | Fine-tune lipophilicity and steric interactions | Introduction of substituents on the ring; replacement with other cycloalkyl or branched alkyl groups. |

Computational Chemistry and in Silico Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the activity of a molecule is a direct function of its structural, physicochemical, and electronic properties. nih.gov A reliable QSAR model can predict the activity of new, untested compounds, guiding the design of more potent molecules. nih.gov

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR: These models use descriptors derived from the 2D representation of a molecule. A common statistical technique used in 2D-QSAR is Multiple Linear Regression (MLR) , which creates a linear equation correlating biological activity with various molecular descriptors. nih.gov MLR models are relatively simple to develop and interpret. nih.gov

3D-QSAR: These methods consider the 3D structure of molecules, which is crucial for their interaction with biological targets. drugdesign.org Two widely used 3D-QSAR techniques are:

Comparative Molecular Field Analysis (CoMFA): This method aligns a set of molecules and places them in a 3D grid. It then calculates the steric (shape) and electrostatic (charge) fields at each grid point, using these values as descriptors to build a relationship with biological activity. slideshare.net

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also calculates steric and electrostatic fields but adds descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. nih.gov It uses a Gaussian function, which provides a smoother representation of the molecular fields and can sometimes lead to more robust models. nih.gov

Studies on various benzenesulfonamide (B165840) derivatives have successfully employed these techniques to build predictive models for activities such as hepatitis B virus capsid inhibition and BRAFV600E inhibition. tandfonline.comnih.gov

Table 1: Comparison of Common QSAR Methodologies

Methodology Dimensionality Core Principle Common Descriptors Primary Application MLR (Multiple Linear Regression) 2D Linear correlation between descriptors and activity. Topological, constitutional, electronic properties. Establishing simple, interpretable models. CoMFA (Comparative Molecular Field Analysis) 3D Correlates steric and electrostatic fields with activity. Lennard-Jones and Coulombic potential fields. Visualizing favorable/unfavorable regions for activity via contour maps. CoMSIA (Comparative Molecular Similarity Indices Analysis) 3D Correlates similarity indices from five different fields with activity. Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. Generating detailed 3D maps to guide structural modifications.

The development of a robust QSAR model involves two critical steps: selecting the right descriptors and rigorously validating the model.

Descriptor Selection: A vast number of molecular descriptors can be calculated for any given molecule. nih.govnih.gov These can describe properties like size, shape, electronic distribution, and hydrophobicity. researchgate.net A key challenge is to select a small subset of descriptors that are most relevant to the biological activity without overfitting the model. nih.gov Statistical methods like stepwise MLR are often used to identify the most significant descriptors. researchgate.net

Model Validation: Validation ensures that the QSAR model is not a result of chance correlation and has true predictive power. uniroma1.it This is typically done through:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. nih.gov The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds (the "test set") that were not used in its development. uniroma1.itnih.gov The predictive correlation coefficient (r²pred) for the test set is a key indicator of how well the model will perform on new molecules. tandfonline.com

Table 2: Key Statistical Parameters for QSAR Model Validation

Note: Acceptable values can vary depending on the specific application and dataset.

A well-validated QSAR model is a powerful predictive tool. nih.gov For a series of benzenesulfonamide derivatives, such models can accurately forecast the biological activity of newly designed compounds before they are synthesized. chemijournal.com For example, 3D-QSAR studies on benzoxazole (B165842) benzenesulfonamides produced a statistically reliable model (R² = 0.9686, q² = 0.72) for predicting antidiabetic activity. chemijournal.com The output of these models is often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding rational drug design. chemijournal.comresearchgate.net

Molecular Docking and Molecular Dynamics Simulations

Where QSAR provides a ligand-based predictive model, molecular docking and dynamics simulations are structure-based methods that model the direct interaction between a ligand and its target protein. nih.govlongdom.org

Molecular docking predicts how a ligand, such as 3-Amino-N-cyclopentyl-benzenesulfonamide, fits into the binding site of a protein and the specific interactions that stabilize this complex. tandfonline.com The process involves generating multiple possible orientations (poses) of the ligand within the receptor's active site and scoring them to identify the most favorable binding mode. nih.gov

These studies can reveal crucial non-covalent interactions:

Hydrogen Bonds: Key interactions involving hydrogen atoms and electronegative atoms like oxygen or nitrogen. researchgate.net

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, often playing a major role in binding. researchgate.net

Electrostatic Interactions: Attractions or repulsions between charged or polar groups.

For instance, docking studies of benzenesulfonamide derivatives into the active site of human carbonic anhydrase (hCA) enzymes have elucidated the critical interactions between the sulfonamide group and the zinc ion in the active site, as well as with key amino acid residues. nih.govtandfonline.com Similarly, studies with other targets have shown how different parts of the benzenesulfonamide scaffold contribute to binding. acs.orgchemrxiv.org

A primary goal of molecular docking is to predict the binding affinity, which is the strength of the interaction between the ligand and its target. nih.gov Docking algorithms use scoring functions to estimate this affinity, often expressed as a binding energy (e.g., in kcal/mol). tandfonline.com A lower, more negative binding energy typically indicates a stronger and more stable interaction. tandfonline.com

For example, a study on benzenesulfonamide derivatives designed as potential carbonic anhydrase inhibitors reported docking scores ranging from -5.13 to -5.32 kcal/mol, helping to rank the compounds by their predicted inhibitory potential. tandfonline.com While these scores are approximations, they are invaluable for prioritizing candidates for synthesis and experimental testing. nih.govnih.gov

Furthermore, computational methods can predict binding specificity. nih.gov By docking a compound against multiple protein targets (e.g., different enzyme isoforms), researchers can predict whether it is likely to bind selectively to the desired target, which is a key characteristic of a successful drug with minimal side effects. nih.govresearchgate.net

Table 3: Example of Predicted Binding Affinities for Benzenesulfonamide Derivatives Against Breast Cancer Target (4PYP)

Source: Data adapted from studies on benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives. This data is illustrative and does not represent this compound. nih.gov

Lack of Publicly Available Research Data for this compound Precludes Article Generation

A thorough review of scientific literature and chemical databases has revealed a significant lack of publicly available research specifically focused on the chemical compound This compound . Consequently, the generation of a detailed article focusing on its computational chemistry and in silico studies, as per the requested outline, is not possible at this time.

Searches for pharmacophore modeling, virtual screening, and theoretical spectroscopic characterization (FT-IR, NMR) of this compound did not yield any specific studies or datasets. While a considerable body of research exists for the broader class of benzenesulfonamide derivatives, which are recognized for their diverse pharmacological applications, this general information does not provide the specific data required to accurately and scientifically address the subsections of the requested article for this particular compound.

The instructions to strictly adhere to the provided outline and to not introduce information outside the explicit scope of the specified sections and subsections for "this compound" cannot be fulfilled without foundational research data. The creation of scientifically accurate and informative content on its pharmacophore models, use in virtual screening campaigns, or its theoretical spectroscopic properties is contingent on the existence of such published studies.

Therefore, until research on the computational and spectroscopic properties of this compound is conducted and published, the generation of the requested article with the specified level of detail and scientific accuracy remains unfeasible.

Future Perspectives and Research Directions

Exploration of Novel Biological Targets

While benzenesulfonamides are well-known for their interaction with targets like carbonic anhydrases, the future of 3-Amino-N-cyclopentyl-benzenesulfonamide lies in the exploration of a wider range of biological targets. The structural motifs present in this compound—a primary aromatic amine, a sulfonamide linkage, and a cyclopentyl group—offer diverse possibilities for molecular recognition.

Future research should systematically screen this compound and its derivatives against a broad panel of enzymes and receptors implicated in various diseases. Key areas of interest include:

Kinases: Many kinase inhibitors feature scaffolds that could be mimicked or complemented by benzenesulfonamide (B165840) derivatives. Investigating the inhibitory potential against protein kinases, such as Janus kinases (JAKs) or receptor tyrosine kinases (RTKs), could uncover new applications in oncology and autoimmune diseases. nih.govnih.gov

G-protein coupled receptors (GPCRs): The diverse pharmacology of GPCRs makes them attractive targets. The N-cyclopentyl group could play a crucial role in binding to the hydrophobic pockets of these receptors.

Ion Channels: The development of novel benzenesulfonamides as potent and selective inhibitors of voltage-gated sodium channels, like NaV1.7, highlights the potential for this class of compounds in pain management. mdpi.com

Enzymes in Neurodegenerative Diseases: Recent studies have shown that some sulfonamide derivatives exhibit inhibitory activity against enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). benthamdirect.comnih.gov

A comprehensive screening approach, utilizing high-throughput technologies, will be instrumental in identifying novel and unexpected biological targets for this compound.

Development of Highly Selective and Potent Agents

A critical direction for future research is the rational design of this compound analogs with enhanced potency and selectivity for specific biological targets. Achieving isoform-selectivity is paramount to minimizing off-target effects and improving the therapeutic index of drug candidates.

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying the three key components of the molecule, researchers can fine-tune its pharmacological properties:

Aromatic Ring Substitution: Introduction of various substituents on the benzene (B151609) ring can modulate electronic properties, solubility, and binding interactions.

N-Cyclopentyl Group Modification: Altering the size and nature of the cycloalkyl group can impact lipophilicity and steric interactions within the binding pocket of a target protein.

Sulfonamide Linker Variation: While the sulfonamide group is often crucial for activity, exploring bioisosteric replacements could lead to compounds with improved pharmacokinetic profiles.

The overarching goal is to develop agents that can differentiate between closely related protein isoforms, a significant challenge in modern drug discovery.

Combination Therapies and Multitargeting Approaches

The complexity of many diseases, particularly cancer, often necessitates therapeutic strategies that go beyond single-target agents. The future for this compound will likely involve its exploration in both combination therapies and as a scaffold for multitargeting ligands.

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens. For instance, in oncology, combining a novel benzenesulfonamide with standard chemotherapeutic agents or targeted therapies could overcome drug resistance or enhance efficacy.

Multitargeting Approaches: A more sophisticated strategy involves designing single molecules that can modulate multiple targets simultaneously. nih.gov This "multi-target-directed ligand" (MTDL) approach is particularly relevant for complex conditions like neurodegenerative diseases, where multiple pathological pathways are involved. mdpi.comnih.gov For example, a derivative of this compound could be engineered to inhibit both cholinesterases and amyloid-β aggregation in the context of Alzheimer's disease. nih.gov

Advanced Computational Methodologies in Drug Discovery

The role of computational chemistry in drug discovery is continually expanding, and its application will be crucial for accelerating the development of this compound-based therapeutics.

Advanced computational techniques can be employed at various stages of the drug discovery pipeline:

Virtual Screening: In silico screening of large compound libraries against validated biological targets can identify promising hits for further experimental validation.

Molecular Docking: These studies can predict the binding modes of this compound derivatives within the active site of a target protein, providing insights for rational drug design. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of analogs with their biological activities, enabling the prediction of the potency of novel compounds. nih.gov

ADMET Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

By integrating these computational approaches, researchers can streamline the discovery process, reduce costs, and increase the likelihood of identifying successful drug candidates.

Application in Emerging Disease Areas

The versatile nature of the benzenesulfonamide scaffold suggests that this compound and its analogs could find applications in a variety of emerging and re-emerging disease areas.

Infectious Diseases: The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antiviral agents. Benzenesulfonamide derivatives have shown promise against various pathogens, including multidrug-resistant bacteria and viruses like influenza and Zika virus. acs.orgnih.govnih.govacs.org Research into the potential of this compound against these threats is a logical next step.

Neurodegenerative Diseases: As the global population ages, the prevalence of neurodegenerative disorders such as Alzheimer's and Parkinson's disease is increasing. The potential for benzenesulfonamides to target key pathological processes in these conditions, such as neuroinflammation and protein aggregation, warrants further investigation. mdpi.combenthamdirect.comnih.gov

Rare and Neglected Diseases: The chemical tractability of the benzenesulfonamide scaffold makes it an attractive starting point for drug discovery programs targeting diseases with limited treatment options.

Isotopic Labeling for Research Applications (e.g., PET studies)

Isotopic labeling is a powerful tool in drug discovery and development, enabling detailed studies of a compound's pharmacokinetic and pharmacodynamic properties. clearsynth.com For this compound, isotopic labeling will be invaluable for its future development.

Positron Emission Tomography (PET) Studies: Radiolabeling with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), would allow for non-invasive in vivo imaging of the compound's distribution and target engagement. nih.govnih.gov An ¹⁸F-labeled version of a potent and selective this compound analog could be used to:

Visualize the expression of its target protein in healthy and diseased tissues.

Assess whether the drug candidate reaches its intended target in the body.

Aid in the selection of patients who are most likely to respond to treatment.

Metabolism and Pharmacokinetic Studies: Labeling with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can facilitate the identification and quantification of metabolites. nih.govmdpi.com This information is critical for understanding the drug's metabolic fate and for optimizing its stability and safety profile.

The development of efficient methods for the isotopic labeling of this compound will be a key enabler for its progression through preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N-cyclopentyl-benzenesulfonamide, and how can purity be optimized?

- Methodology : A common approach involves diazonium salt coupling followed by sulfonylation. For example, sulfonamide derivatives can be synthesized by reacting 3-aminobenzenesulfonyl chloride with cyclopentylamine under basic conditions (e.g., NaHCO₃ in THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity . Monitoring reaction progress with TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and characterizing intermediates via FT-IR (S=O stretching at ~1150 cm⁻¹) are critical for yield optimization.

Q. What analytical techniques are essential for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Use SHELXL ( ) for refinement. Grow single crystals via slow evaporation (e.g., in DCM/hexane). Collect data with a diffractometer (e.g., Oxford Xcalibur Ruby Gemini, as in ) and refine using WinGX ( ). Key metrics: R-factor <5%, bond length/angle deviations within 0.01 Å/1°.

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, δ 7.8 ppm for sulfonamide protons), FT-IR (N-H stretch at ~3300 cm⁻¹), and HRMS (m/z calculated for C₁₁H₁₅N₂O₂S: 253.0875) .

Advanced Research Questions

Q. How can researchers design experiments to study coordination chemistry with transition metals?

- Methodology :

- Synthesis of metal complexes : React the sulfonamide with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water (1:1) at 60°C. Monitor stoichiometry via Job’s method (UV-Vis titration at λmax ~450 nm for d-d transitions).

- Characterization : Use magnetic susceptibility measurements (Evans method) and EPR for paramagnetic complexes. Compare IR shifts (e.g., S=O stretching at 1150 → 1120 cm⁻¹ upon coordination) to confirm ligand binding .

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

- Methodology :

- Polymorphism checks : Perform PXRD on bulk samples to compare with single-crystal data. Use DSC/TGA to detect polymorphic transitions (e.g., melting point shifts >5°C indicate different forms).

- Complementary techniques : Validate hydrogen bonding (N-H⋯O) via solid-state NMR or Raman spectroscopy if crystallographic data suggests unconventional bonding .

Q. What computational approaches are suitable for analyzing electronic properties and reactivity?

- Methodology :

- Wavefunction analysis : Use Multiwfn ( ) to calculate electrostatic potential maps (ESP) and local ionization potentials. Optimize geometry at B3LYP/6-31G(d) level in Gaussian.

- Reactivity prediction : Identify nucleophilic/electrophilic sites via Fukui functions (f⁺/f⁻). Correlate ESP minima (e.g., -40 kcal/mol near sulfonamide O) with hydrogen-bonding propensity .

Q. How to assess biological activity, such as antimicrobial or anticancer potential?

- Methodology :

- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus, MIC via broth dilution) and cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay). Include positive controls (e.g., cisplatin for cytotoxicity).

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX, PDB ID 3CA). Validate binding poses with MD simulations (100 ns, GROMACS) .

Q. What strategies improve solubility and stability in aqueous media for pharmacological studies?

- Methodology :

- Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes. Measure solubility via shake-flask method (HPLC quantification at λ 254 nm).

- pH-solubility profiling : Adjust pH (2–12) and monitor precipitation. Stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to track degradation (e.g., hydrolysis of sulfonamide group) .

Q. How to address polymorphism or twinning in crystallographic studies?

- Methodology :

- Twin refinement : Use SHELXL’s TWIN/BASF commands ( ) for twinned data. Verify with Hooft parameter (|y| < 0.1).

- Polymorph screening : Vary crystallization solvents (e.g., acetonitrile vs. methanol) and temperatures (4°C vs. RT). Compare unit cell parameters (e.g., a-axis deviations >1 Å indicate new forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。